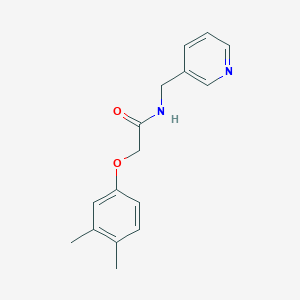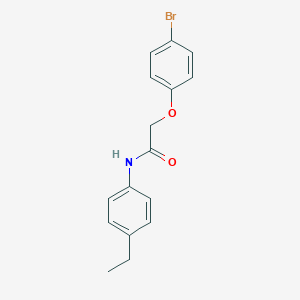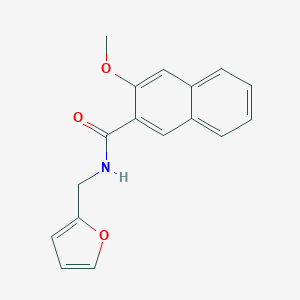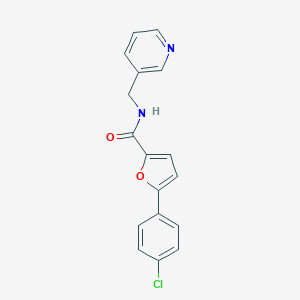![molecular formula C23H19ClN2O5 B251894 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B251894.png)
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide, also known as CERC-501, is a novel small molecule drug that has been developed for the treatment of neuropsychiatric disorders. It belongs to the class of benzoxazoles and has shown promising results in preclinical studies for the treatment of depression, anxiety, and substance abuse disorders.
Mécanisme D'action
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the brain. The KOR has been implicated in the regulation of stress responses, mood, and addiction. By blocking the activity of the KOR, this compound may modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the activity of the reward pathway in the brain, which may be beneficial in the treatment of substance abuse disorders. In addition, this compound has been shown to decrease the activity of the stress pathway in the brain, which may be beneficial in the treatment of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It has a high affinity for the KOR, which makes it a potent antagonist of this receptor. In addition, it has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide. One potential application is in the treatment of substance abuse disorders, where it has shown promising results in preclinical studies. Another potential application is in the treatment of depression and anxiety disorders, where it may be beneficial in modulating the activity of the stress pathway in the brain. In addition, further studies are needed to determine the safety and efficacy of this compound in human subjects.
Méthodes De Synthèse
The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide involves the reaction of 4-chloroaniline with salicylic acid in the presence of phosphorus oxychloride to form 2-(4-chlorophenyl)-1,3-benzoxazole. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine to form this compound.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been extensively studied in preclinical models for its potential therapeutic effects on neuropsychiatric disorders. It has shown efficacy in animal models of depression, anxiety, and substance abuse disorders. In addition, this compound has been shown to modulate the activity of the kappa opioid receptor (KOR), which is involved in the regulation of mood, stress, and addiction.
Propriétés
Formule moléculaire |
C23H19ClN2O5 |
|---|---|
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)22(27)25-16-8-9-18-17(12-16)26-23(31-18)13-4-6-15(24)7-5-13/h4-12H,1-3H3,(H,25,27) |
Clé InChI |
CGNZPUHJAGVIHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
